Allyl phenyl sulfide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl phenyl sulfide can be synthesized through various methods. One common method involves the reaction of allyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C6H5SH+CH2=CHCH2Cl→C6H5SCH2CH=CH2+HCl
This reaction typically occurs under mild conditions, with the base facilitating the deprotonation of thiophenol to form the thiolate anion, which then attacks the allyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: Allyl phenyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiols or thioethers, depending on the reducing agent used.
Substitution: The allyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Allyl phenyl sulfide has numerous applications in various fields of research and industry:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studies have explored its potential as an antimicrobial agent due to its sulfur content.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anticancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Allyl phenyl sulfide involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of signaling pathways .
Comparison with Similar Compounds
Allyl sulfide: Contains an allyl group bonded to a sulfur atom but lacks the phenyl group.
Diallyl sulfide: Contains two allyl groups bonded to a sulfur atom.
Allyl methyl sulfide: Contains an allyl group and a methyl group bonded to a sulfur atom.
Uniqueness of Allyl phenyl sulfide: this compound is unique due to the presence of both an allyl group and a phenyl group bonded to a sulfur atom. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
prop-2-enylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10S/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNRLAFFKKBSIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201002 | |
Record name | (Allylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5296-64-0 | |
Record name | (2-Propen-1-ylthio)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5296-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Allylthio)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005296640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Allylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (allylthio)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | S-ALLYLTHIOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZD2SYT8MG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of allyl phenyl sulfide?
A1: The molecular formula of this compound is C9H10S, and its molecular weight is 166.23 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Various spectroscopic data is available, including boiling point (103-104 °C at 0.36 mmHg) and density (1.1205 g/cm3). []
Q3: Is this compound soluble in common organic solvents?
A3: Yes, this compound is insoluble in water but soluble in most organic solvents, with limited solubility in hexane. []
Q4: Can this compound undergo the thio-Claisen rearrangement?
A4: Yes, upon heating, this compound undergoes a thio-Claisen rearrangement, yielding a mixture of products including 2-isopropyl-1-thiacoumaran, 2,2-dimethyl-1-thiachroman, and 3-methyl-1-butenyl phenyl sulfide. The product distribution is influenced by the presence of substituents on the allylic moiety. []
Q5: Can the thio-Claisen rearrangement of this compound be accelerated?
A5: Yes, incorporating the allyl sulfide moiety into a 1,8-bis(allylthio)naphthalene system significantly accelerates the thio-Claisen rearrangement. This acceleration is attributed to transannular interaction between the sulfoxide/sulfenate oxygen and the second allylsulfenyl sulfur atom, facilitating the rearrangement. []
Q6: How can this compound be utilized in the synthesis of α-chiral crotylsilanes?
A6: this compound derivatives can be transformed into α,γ-disubstituted allyllithium compounds through reductive lithiation using lithium naphthalenide. These lithiated species readily undergo retro-[1,4]-Brook rearrangements, providing access to α-chiral crotylsilanes with a high degree of stereocontrol. []
Q7: Can this compound be used to generate allylgermanes?
A7: Yes, this compound can be converted to allylgermanes via a desulfurizative germylation reaction using bis(triethylgermyl)cuprate(I). This reaction proceeds with high regioselectivity, favoring the introduction of the triethylgermyl group at the less substituted carbon of the allyl system. []
Q8: Can this compound participate in palladium-catalyzed reactions?
A8: Yes, this compound undergoes oxidative addition to palladium(0) complexes. The nature of the product depends on the chalcogen atom; while allyl phenyl ether yields a mononuclear complex, this compound and selenide form binuclear complexes bridged by the chalcogen atom. []
Q9: How can this compound be utilized in the synthesis of α-substituted γ- and δ-lactones?
A9: this compound derivatives can be employed in the synthesis of α-substituted γ- and δ-lactones via a multi-step process. This involves the free-radical addition of an iodoalkyl tert-butyl carbonate or carbamate to thiomaleic anhydride, followed by deprotection and cyclization to afford the lactone. The α-thiocarboxylic acid residue in the lactone can be further manipulated to obtain amides or aldehydes/ketones. []
Q10: How does this compound contribute to the synthesis of 1-deoxycastanospermine and its stereoisomers?
A10: The anion of this compound reacts with a proline derivative, followed by an allylic sulfide rearrangement and nucleophilic cyclization, to construct the basic skeleton of 1-deoxycastanospermine (6,7,8-trihydroxyindolizidine). This approach allows access to four different isomers of this compound. []
Q11: Can this compound be isomerized using catalysts?
A11: Yes, proazaphosphatrane catalysts like P(RNCH2CH2)3N (R = Me, i-Pr) effectively isomerize this compound to its corresponding vinyl isomer in high yields. This reaction is highly selective and proceeds under mild conditions in acetonitrile. [, ]
Q12: How do ruthenium complexes catalyze reactions involving this compound?
A12: Ruthenium(II) complexes, such as dichlorotris(triphenylphosphine)ruthenium(II), catalyze the reaction between arenesulfonyl chlorides and this compound. This reaction proceeds through an SH2'-type mechanism involving the generation of an arenesulfonyl radical and leads to the formation of allyl phenyl sulfone and diphenyl disulfide. []
Q13: What is the role of nickel catalysts in reactions involving this compound?
A13: Nickel complexes efficiently catalyze the thioallylation of alkynes with this compound. This reaction displays high regio- and stereoselectivity, yielding thio-1,4-dienes with various functional groups. Mechanistic studies suggest the involvement of a π-allyl nickel intermediate in the reaction pathway. [, ]
Q14: How does the electronic nature of the sulfide group affect the asymmetric copper-catalyzed [, ]-sigmatropic rearrangement of sulfur ylides derived from allyl sulfides?
A14: The enantioselectivity of the copper-catalyzed [, ]-sigmatropic rearrangement of sulfur ylides, generated from allyl sulfides and ethyl diazoacetate, is influenced by the electronic nature of the sulfide group. Electron-rich allyl sulfides, such as allyl p-methoxyphenyl sulfide, result in lower enantiomeric excess compared to their electron-neutral counterparts like this compound. This observation suggests that electronic factors play a role in determining the stereochemical outcome of the rearrangement. [, ]
Q15: Does the structure of the allyl sulfide influence the asymmetric copper-catalyzed generation and [, ]-sigmatropic rearrangement of sulfur ylides?
A15: Yes, the structure of the allyl sulfide significantly impacts the asymmetric copper-catalyzed [, ]-sigmatropic rearrangement of sulfur ylides. For instance, employing (1S,2S,5R)-(+)-allyl menthyl sulfide as the starting material results in significantly higher enantiomeric excess compared to simpler allyl sulfides like allyl methyl sulfide. This difference highlights the importance of steric and electronic factors associated with the sulfide substituent in controlling the stereochemical outcome of the reaction. [, ]
Q16: Can this compound be incorporated into polymers?
A16: Yes, this compound can be copolymerized with vinyl pyrrolidone to create amphiphilic copolymers, as demonstrated by the synthesis of poly(vinyl pyrrolidone-co-allyl phenyl sulfide) (P(VP-APS)). These copolymers exhibit interesting properties, particularly their ability to stabilize emulsions, which can be further tuned by oxidizing the sulfide groups to sulfones. []
Q17: How does the oxidation of this compound units in P(VP-APS) copolymers affect their properties?
A17: Oxidizing the sulfide groups in P(VP-APS) copolymers to sulfones using hydrogen peroxide leads to a significant decrease in the optical density of the copolymer solutions and weakens their interfacial activity. This change is attributed to the altered amphiphilicity of the copolymer after oxidation. This oxidation process provides a way to control the stability of emulsions stabilized by these copolymers, promoting demulsification upon oxidation. []
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